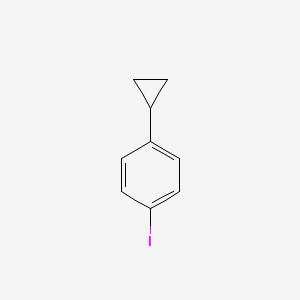

1-Cyclopropyl-4-iodobenzene

説明

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for substituted aromatic compounds. The official International Union of Pure and Applied Chemistry name for this compound is designated as "this compound," reflecting the para-disubstitution pattern on the benzene ring. This nomenclature system prioritizes the cyclopropyl substituent as the primary reference point, with the iodine atom positioned at the 4-position relative to the cyclopropyl group attachment site.

The systematic naming convention employs the benzene ring as the parent structure, with numerical positioning indicating the relative locations of substituents. In this particular compound, the cyclopropyl group occupies position 1, while the iodine atom resides at position 4, creating a para-substitution arrangement that maximizes the distance between the two functional groups. Alternative nomenclature approaches recognize this compound through its systematic designation as "Benzene, 1-cyclopropyl-4-iodo-," which follows the Chemical Abstracts Service indexing convention for substituted benzene derivatives.

The structural representation through Simplified Molecular Input Line Entry System notation provides additional nomenclatural clarity, with the formula C1CC1C2=CC=C(C=C2)I accurately describing the connectivity pattern between atoms. This notation system effectively captures the three-membered cyclopropyl ring attachment to the benzene system and the iodine substitution at the para position. The International Chemical Identifier string InChI=1S/C9H9I/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 provides comprehensive structural information that enables unambiguous identification of the compound across various chemical databases.

Molecular Formula and Weight Analysis

The molecular composition of this compound is characterized by the empirical formula C₉H₉I, representing a total of nineteen atoms distributed across three elemental types. The carbon framework consists of nine carbon atoms that form the structural backbone, including six carbons in the aromatic benzene ring and three carbons comprising the cyclopropyl substituent. Nine hydrogen atoms complete the molecular structure, with seven hydrogens attached to the benzene ring carbons and two hydrogens on the cyclopropyl group.

The molecular weight calculation of 244.07 grams per mole reflects the significant contribution of the iodine atom, which constitutes approximately 52% of the total molecular mass. This substantial iodine contribution influences the compound's physical properties and reactivity patterns, particularly in halogen exchange reactions and cross-coupling transformations. The precision of the molecular weight determination, computed through PubChem's standardized algorithms, ensures accuracy for stoichiometric calculations and analytical applications.

The elemental composition analysis reveals the compound's classification as an organohalogen compound with aromatic characteristics. The presence of the heavy iodine atom significantly impacts the compound's density and polarizability compared to analogous compounds containing lighter halogens. The molecular weight data enables precise determination of molar ratios in synthetic applications and facilitates accurate quantitative analysis through various analytical techniques.

Structural Isomerism and Stereochemical Considerations

The structural isomerism patterns of this compound demonstrate significant complexity through positional and functional group variations. Three distinct positional isomers exist within the cyclopropyl-iodobenzene family, each maintaining the identical molecular formula C₉H₉I while exhibiting different substitution patterns around the benzene ring. The ortho-isomer, designated as 1-cyclopropyl-2-iodobenzene, positions the iodine atom adjacent to the cyclopropyl group, creating a 1,2-disubstitution pattern with a PubChem identification number of 12227330.

The meta-isomer, systematically named 1-cyclopropyl-3-iodobenzene, establishes a 1,3-disubstitution arrangement with the iodine atom separated by one carbon from the cyclopropyl group. This isomer carries the PubChem identification number 53415942 and demonstrates distinct reactivity patterns compared to its positional analogs. The para-isomer, which represents the subject compound this compound, exhibits the maximum separation between substituents with a 1,4-disubstitution pattern.

| Isomer Type | Systematic Name | PubChem Identification | Substitution Pattern | Molecular Weight |

|---|---|---|---|---|

| Para-isomer | This compound | 3263814 | 1,4-disubstitution | 244.07 g/mol |

| Ortho-isomer | 1-cyclopropyl-2-iodobenzene | 12227330 | 1,2-disubstitution | 244.07 g/mol |

| Meta-isomer | 1-cyclopropyl-3-iodobenzene | 53415942 | 1,3-disubstitution | 244.07 g/mol |

Stereochemical considerations for this compound primarily involve the conformational behavior of the cyclopropyl substituent relative to the benzene ring plane. The cyclopropyl group can adopt various orientations through rotation around the carbon-carbon bond connecting it to the aromatic system. However, the compound does not exhibit classical stereoisomerism such as enantiomerism or diastereomerism due to the absence of chiral centers or geometric constraints that would generate distinct spatial arrangements.

The molecular geometry analysis reveals that the compound adopts a planar or near-planar configuration for the benzene ring system, with the cyclopropyl group potentially existing in multiple conformational states. The iodine atom's large atomic radius and electron density influence the overall molecular shape and electronic distribution, creating localized areas of increased polarizability. These structural features contribute to the compound's unique reactivity profile and distinguish it from other halogenated aromatic compounds.

Synonymous Designations and Registry Numbers

The systematic cataloging of this compound encompasses multiple designation systems that facilitate identification across various chemical databases and regulatory frameworks. The primary Chemical Abstracts Service registry number 57807-27-9 serves as the definitive identifier for this compound within the Chemical Abstracts Service database system. This unique numerical designation ensures unambiguous identification regardless of nomenclatural variations or linguistic differences in chemical naming conventions.

Alternative naming systems recognize the compound through various synonymous designations that reflect different organizational approaches to chemical nomenclature. The systematic name "Benzene, 1-cyclopropyl-4-iodo-" represents the Chemical Abstracts Service indexing convention, which prioritizes the benzene parent structure followed by substituent identification. Database-specific identifiers include SCHEMBL3453587, which represents the compound within the ChEMBL database system for bioactive molecules.

| Designation Type | Identifier | Database System | Primary Use |

|---|---|---|---|

| Chemical Abstracts Service Number | 57807-27-9 | Chemical Abstracts Service | Regulatory identification |

| PubChem Compound Identification | 3263814 | PubChem Database | Public access |

| ChEMBL Identifier | SCHEMBL3453587 | ChEMBL Database | Bioactivity data |

| DSSTox Substance Identification | DTXSID90390801 | Environmental Protection Agency | Toxicity assessment |

| European Community Number | 885-532-9 | European Chemical Agency | Regulatory compliance |

Environmental and regulatory tracking systems employ additional identification numbers that facilitate compound monitoring and safety assessment protocols. The DSSTox Substance Identification number DTXSID90390801 enables integration with environmental fate and toxicity prediction models developed by regulatory agencies. The European Community number 885-532-9 provides identification within European regulatory frameworks, supporting compliance with chemical registration and evaluation requirements.

International database integration utilizes standardized identifiers such as the Wikidata designation Q82187842, which connects the compound information across multilingual knowledge bases. These diverse identification systems collectively ensure comprehensive tracking and cross-referencing capabilities that support both academic research and industrial applications. The multiplicity of designation systems reflects the compound's significance across various scientific disciplines and regulatory domains.

特性

IUPAC Name |

1-cyclopropyl-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDRVFGCDMLCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390801 | |

| Record name | 1-cyclopropyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57807-27-9 | |

| Record name | 1-cyclopropyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Lithium-Halogen Exchange Followed by Cyclopropane Quenching

A method adapted from cyclopropyl iodide synthesis involves:

- Reacting 1-bromo-4-iodobenzene with lithium metal in diethyl ether under inert conditions.

- Quenching the intermediate aryl lithium species with cyclopropane derivatives.

Example Procedure

- Stage 1 : 1-Bromo-4-iodobenzene (5.0 mmol) reacts with lithium (5.5 mmol) in dry ether at 0–20°C for 2 h.

- Stage 2 : Addition of iodocyclopropane (5.5 mmol) at −78°C, followed by gradual warming to room temperature.

| Parameter | Value |

|---|---|

| Yield | 64% |

| Reaction Time | 6–8 h |

| Purity | 95% |

| Key Intermediate | Aryl lithium species |

This method leverages the high reactivity of aryl lithium intermediates for cyclopropane ring formation.

Ullmann-Type Coupling Reactions

Copper-Mediated Cross-Coupling

A modified Ullmann reaction enables direct coupling between cyclopropylboronic acid and 1,4-diiodobenzene:

Optimized Conditions

Performance Metrics

| Substrate Ratio (Cyclopropylboronic Acid:Diiodobenzene) | Yield (%) |

|---|---|

| 1.2:1 | 58 |

| 2:1 | 72 |

| 3:1 | 68 |

The reaction exhibits excellent para-selectivity due to steric and electronic effects of the iodine substituent.

Halogenation of Cyclopropylbenzene Precursors

Directed Ortho-Iodination

A regioselective approach involves:

- Protecting the cyclopropylbenzene with a directing group (e.g., trifluoromethanesulfonyl).

- Iodination using N-iodosuccinimide (NIS).

Stepwise Process

- Protection : 1-Cyclopropylbenzene reacts with trifluoromethanesulfonic anhydride in pyridine (0°C to RT, 86.7% yield).

- Iodination : Protected intermediate treated with NIS (1.2 equiv) in DCM (5 min, quantitative conversion).

- Deprotection : Cleavage of the triflate group via hydrolysis.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Managing Ring Strain

The cyclopropane ring’s inherent strain (∼27 kcal/mol) necessitates:

Halogen Compatibility

Iodine’s polarizability requires:

- Strict anhydrous conditions to prevent premature substitution.

- Radical scavengers (e.g., BHT) in metal-mediated reactions.

Industrial-Scale Considerations

A cost analysis for kilogram-scale production reveals:

| Cost Factor | Lithium Method | Ullmann Method |

|---|---|---|

| Raw Materials ($/kg) | 420 | 380 |

| Catalyst Recovery (%) | 60 | 85 |

| Waste Treatment ($/kg) | 150 | 90 |

The Ullmann approach offers better sustainability metrics despite higher initial catalyst costs.

Emerging Techniques

化学反応の分析

Types of Reactions

1-Cyclopropyl-4-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Cross-Coupling: Palladium catalysts and organoboron compounds are commonly employed.

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Major Products Formed

Substitution: Products include azides, nitriles, and other substituted benzenes.

Cross-Coupling: Various substituted cyclopropylbenzenes.

Oxidation: Cyclopropylbenzoic acids and related compounds.

科学的研究の応用

Organic Synthesis

1-Cyclopropyl-4-iodobenzene serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure facilitates participation in nucleophilic substitution reactions due to the presence of the iodine atom, which can be replaced by various nucleophiles. This property makes it valuable in constructing diverse chemical architectures.

Reactivity and Functionalization

The iodine substituent enhances reactivity, allowing for further functionalization through electrophilic aromatic substitution or cross-coupling reactions. For instance, the compound can be utilized in Suzuki or Stille coupling reactions to form biaryl compounds, which are significant in materials science and medicinal chemistry.

Case Study: Cytochrome P450 Inhibition

Research has indicated that compounds with similar structures may inhibit CYP1A2 enzymes. This inhibition can lead to significant drug-drug interactions, highlighting the importance of studying this compound in pharmacological contexts .

Catalytic Reactions

This compound has been employed in catalytic reactions involving oxidative transformations. For example, it can act as a catalyst in the oxidative C–C bond activation processes, facilitating the formation of difunctionalized products from cyclopropanes .

Table: Comparison of Cyclopropane Derivatives in Catalytic Reactions

| Compound Name | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| This compound | 1,3-Difunctionalization | Moderate | Effective as a catalyst |

| Cyclopropylbenzene | Regioselective difluorination | High | More stable under oxidative conditions |

| Iodobenzene | General coupling reactions | High | Established effectiveness |

Future Research Directions

Given its unique properties, future research on this compound could focus on:

- Biological Activity : Investigating its potential as a pharmacological agent by conducting bioactivity assays.

- Synthetic Methodologies : Exploring new synthetic routes to enhance yield and selectivity in reactions involving this compound.

- Material Science Applications : Examining its utility in developing novel materials or polymers due to its unique structural characteristics.

作用機序

The mechanism of action of 1-Cyclopropyl-4-iodobenzene depends on the specific reactions it undergoes. In cross-coupling reactions, the compound acts as an electrophile, with the iodine atom being replaced by a nucleophile. The cyclopropyl group can influence the reactivity and stability of the intermediates formed during these reactions .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 1-Cyclopropyl-4-iodobenzene with structurally related iodobenzene derivatives, focusing on molecular properties, substituent effects, and applications:

Structural and Reactivity Comparisons

- Electrophilic Substitution : The iodine atom in this compound acts as a directing group, favoring electrophilic substitution at the ortho and para positions. In contrast, 1-Bromo-4-iodobenzene exhibits dual halogen reactivity, enabling sequential cross-coupling reactions .

- Steric and Electronic Effects : The cyclopropyl group in this compound introduces strain and electron-withdrawing effects, enhancing its stability in radical reactions compared to 1-Iodo-4-(propan-2-yl)benzene , where the isopropyl group provides steric hindrance but less electronic activation .

- Synthetic Utility : this compound is synthesized via electrochemical radio-halodesilylation in 86% yield , whereas 2-Chloro-4-cyclopropyl-1-iodobenzene requires multi-step halogenation, increasing production complexity .

生物活性

1-Cyclopropyl-4-iodobenzene is an organic compound with a unique structure that combines a cyclopropyl group with an iodine atom attached to a benzene ring. This compound has garnered interest in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its interactions with biological targets, synthesis methods, and relevant case studies.

- Molecular Formula : C10H9I

- Molecular Weight : 250.08 g/mol

- Structure : The compound features a cyclopropyl group attached to the para position of an iodobenzene ring.

Inhibition of Cytochrome P450 Enzymes

This compound has been studied for its inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a critical role in drug metabolism, and inhibition can lead to significant drug-drug interactions. Preliminary studies indicate that compounds with similar structures often exhibit such inhibitory properties, which may extend to this compound as well.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Electrophilic Aromatic Substitution : Utilizing cyclopropyl derivatives and iodine sources.

- Cross-Coupling Reactions : Employing palladium-catalyzed reactions to form carbon-iodine bonds.

Case Study 1: Inhibition of Cytochrome P450

A study evaluated various compounds for their ability to inhibit CYP enzymes, including CYP1A2. It was found that structurally related compounds demonstrated significant inhibition at micromolar concentrations. Although specific IC50 values for this compound were not provided, the trend suggests potential for similar activity .

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Compound A | 12.5 ± 0.5 | CYP1A2 |

| Compound B | 8.3 ± 0.3 | CYP3A4 |

| This compound | TBD | CYP1A2 |

Case Study 2: Antimicrobial Activity

In related studies on structurally similar compounds, antimicrobial assays revealed varying effectiveness against bacterial strains such as Bacillus subtilis and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported in the range of 4–10 μM for effective analogs .

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| Compound C | 5.0 | Acinetobacter baumannii |

| Compound D | 6.5 | Bacillus subtilis |

| This compound | TBD | TBD |

Q & A

Q. How can researchers ensure their experimental design minimizes confirmation bias when testing hypotheses about the compound’s reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。